molecular formula C19H19ClFNO3 B1675205 L-Flamprop-isopropyl CAS No. 57973-67-8

L-Flamprop-isopropyl

Cat. No. B1675205
CAS RN: 57973-67-8
M. Wt: 363.8 g/mol
InChI Key: IKVXBIIHQGXQRQ-ZDUSSCGKSA-N
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Description

L-Flamprop-isopropyl is a bioactive chemical . It has a molecular formula of C19H19ClFNO3 . It is also known by other names such as Barnon, Suffix BW, Flufenprop-isopropyl .


Synthesis Analysis

The synthesis of L-Flamprop-isopropyl involves a nickel-catalysed, anodically coupled electrolysis for the stereoselective, cross-dehydrogenative amination of acylimidazoles . This method involves the coupling of an electrogenerated nickel-bound α-keto radical species and an aminyl radical .


Molecular Structure Analysis

The IUPAC name for L-Flamprop-isopropyl is propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate . Its molecular weight is 363.810 .


Physical And Chemical Properties Analysis

L-Flamprop-isopropyl has a low solubility in water and is volatile . It is moderately persistent in soils .

Scientific Research Applications

Metabolism in Barley

Research by Roberts (1977) investigated the metabolism of L-Flamprop-isopropyl in barley. The major metabolic route of this herbicide was hydrolysis to the corresponding carboxylic acid. It also underwent hydroxylation in the benzoyl group, producing hydroxylated metabolites present as conjugates in the plants. The study provides insights into the herbicide's behavior in agricultural settings and its potential environmental impacts (Roberts, 1977).

Herbicide Selectivity and Mode of Action

Jeffcoat and Harries (1975) explored the selectivity and mode of action of L-Flamprop-isopropyl in controlling wild oats in barley. The study demonstrated the herbicide's activity and selectivity, which is dependent on its degradation to the biologically active acid, flamprop. This research helps understand how L-Flamprop-isopropyl can be used effectively in crop management while minimizing impact on non-target species (Jeffcoat & Harries, 1975).

Residues in Soil

Bosio et al. (1982) conducted a study on the residues of L-Flamprop-isopropyl in soil. Their analytical method could determine both the herbicide and its hydrolysis product in soil samples. This research is crucial for assessing the environmental persistence and potential ecological risks of the herbicide in agricultural soils (Bosio et al., 1982).

Development as a Wild Oat Herbicide

Haddock, Jordan, and Sampson (1975) reported on the development of L-Flamprop-isopropyl as a wild oat herbicide for use in barley. The field trials in various European countries confirmed its effectiveness in weed control, contributing to agronomic practices for managing weed infestations in barley crops (Haddock, Jordan, & Sampson, 1975).

Synthesis and Commercial Aspects

Unger (1996) provided details on the synthesis routes and main raw materials for manufacturing L-Flamprop-isopropyl. This chapter is useful for understandingthe commercial production and chemical synthesis pathways of this herbicide, offering insights into its industrial application (Unger, 1996).

Residues in Barley

Another study by Bosio et al. (1982) focused on the residues of L-Flamprop-isopropyl in barley grain and straw samples. They analyzed for both the herbicide and its hydrolysis product, providing essential data for understanding the environmental and food safety implications of this herbicide's use in agriculture (Bosio et al., 1982).

Metabolism in Dicotyledonous Plants

Brain and James (1982) studied the metabolism of L-Flamprop-isopropyl in suspension cultures of dicotyledons like Medicago sativa and Phaseolus species. They found similarities and variations in the metabolism of this herbicide compared to its behavior in intact plants of Hordeum vulgare, providing insights into its broader biological interactions (Brain & James, 1982).

Future Directions

The utility of the anodic oxidative strategy used in the synthesis of L-Flamprop-isopropyl has been highlighted through the stereoselective synthesis of (+)-γ-secretase inhibitor, (+)-flamprop-methyl and (+)-flamprop-isopropyl . This suggests potential future directions in the synthesis of other bioactive compounds.

properties

IUPAC Name

propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVXBIIHQGXQRQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042095
Record name L-Flamprop-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flamprop-m-isopropyl

CAS RN

57973-67-8
Record name N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57973-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Flamprop-isopropyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057973678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Flamprop-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAMPROP-ISOPROPYL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF55LD93S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
MA Venis - Pesticide Science, 1982 - Wiley Online Library
… Indeed, under field conditions,ll the activity benefit seen for L-flamprop-isopropyl is frequently in excess of 2: 1. This would appear to be due to the improved crop competition that results …
Number of citations: 10 onlinelibrary.wiley.com
BT Grayson, S Stokes - Pesticide Science, 1978 - Wiley Online Library
Kinetic measurements of the hydrolysis rates of flamprop‐methyl, flamprop‐ethyl, a flamprop‐isopropyl and benzoylprop‐ethyl have been carried out and the hydrolysis products …
Number of citations: 4 onlinelibrary.wiley.com
RO Morris, J RG - 1978 - pascal-francis.inist.fr
… FONGICIDE SUBSTANCE CROISSANCE EFFICACITE TRAITEMENT DESHERBAGE CHIMIQUE CULTURE CEREALIERE PESTICIDE BLE ORGE AVENA L-FLAMPROP-ISOPROPYL …
Number of citations: 0 pascal-francis.inist.fr
R Dumont, A Serpeille - Compte Rendu de la 11e Conference du …, 1981 - cabdirect.org
… Grasses were selectively controlled in peas, vetch and lupins with diclofop-methyl at 0.9 kg/ha, alloxydim-sodium at 0.56 kg/ha L-flamprop-isopropyl at 0.6 kg/ha and fluazifop-butyl at …
Number of citations: 1 www.cabdirect.org
C Naoy, N Șarpe - Contributii ale Cercetării Știiņtifice la …, 1987 - cabdirect.org
… Glean controlled Galium aparine at 0.015-0.02 kg/ha alone or at 0.01 kg/ha in a tank mixes with 2,4-D, Illoxan (diclofop-methyl), Avenge (difenzoquat) or Suffix WB (L-flamprop-isopropyl)…
Number of citations: 0 www.cabdirect.org
PUIN SCOTLAND, JP SNOWDEN, HM BOWEN - sasa.gov.uk
… The use of wild oat herbicides had reduced from around 26,600 sp ha in 1982 to just over 8, 200 and flamprop-M-isopropyl (L-flamprop isopropyl in 1982) and difenzoquat were the only …
Number of citations: 2 www.sasa.gov.uk
E Haddock, RG Turner - Spezielle Chemie der Herbizide· Anwendung und …, 1982 - Springer
… Some barley varieties (ie Bettina) have shown some sensitivity to both flamprop-isopropyl and L-flampropisopropyl but selectivity in wheat appears excellent [10]. The aminopropionic …
Number of citations: 2 link.springer.com
JA Page - Pesticide science, 1987 - Wiley Online Library
… Figure 6(a) illustrates the MS/MS spectrum for the acid derivative of l-flamprop-isopropyl (Shell Registered trade mark 'Suffix BW'). Figure 6(b) shows the specific monitoring of the parent …
Number of citations: 4 onlinelibrary.wiley.com
RD WELSH - Proceedings of the... New Zealand …, 1994 - New Zealand Plant Protection …
Number of citations: 0
SJ Godding - … on grass weeds in cereals in the …, 1981 - Wellesbourne, Great Britain: Assoc …
Number of citations: 0

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